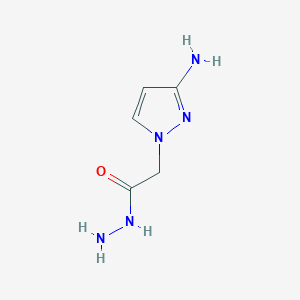

2-(3-amino-1H-pyrazol-1-yl)acetohydrazide

Description

Historical Context and Research Development

The historical development of this compound traces its roots to the broader evolution of pyrazole chemistry, which began in the late 19th century when German chemist Ludwig Knorr introduced the term pyrazole to describe this class of compounds in 1883. The foundational synthesis method was further advanced by Hans von Pechmann in 1898, who developed a classical approach using acetylene and diazomethane for pyrazole construction. These early developments established the groundwork for understanding pyrazole reactivity patterns and synthetic accessibility.

The specific compound this compound emerged from subsequent research focusing on combining pyrazole scaffolds with hydrazide functionalities. Research into hydrazide chemistry gained momentum throughout the 20th century, as scientists recognized the unique properties these compounds exhibit compared to their parent hydrazine derivatives. Unlike hydrazine and alkylhydrazines, hydrazides demonstrate nonbasic characteristics due to the inductive influence of acyl, sulfonyl, or phosphoryl substituents. This fundamental difference opened new avenues for synthetic applications and biological activity exploration.

Contemporary research efforts have intensified around pyrazole-hydrazide hybrid compounds, with significant developments occurring in the 21st century. Recent synthetic strategies have leveraged established methodologies such as the Pinner reaction for constructing complex nitrogen heterocycles. These approaches have enabled researchers to access gram-scale quantities of substituted pyrazole derivatives, including this compound, facilitating more extensive biological and chemical investigations.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its dual functionality as both a pyrazole derivative and a hydrazide compound. Pyrazoles represent a fundamental class of five-membered heterocyclic compounds characterized by three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This structural arrangement creates a planar molecule with similar carbon-nitrogen bond distances of approximately 1.33 Angstroms, according to X-ray crystallographic studies.

The compound demonstrates weak basic properties, with a pKb value of 11.5 corresponding to a pKa of the conjugate acid of 2.49 at 25 degrees Celsius. These properties directly influence its reactivity patterns and potential interactions with biological targets. The presence of the amino group at position 3 of the pyrazole ring enhances the electron density of the heterocycle, while the acetohydrazide moiety provides additional sites for hydrogen bonding and nucleophilic reactions.

Research has demonstrated that pyrazole derivatives exhibit remarkable structural diversity and biological activity profiles. The combination with hydrazide functionality creates opportunities for further synthetic elaboration through cyclization reactions, forming complex polycyclic structures. Studies have shown that 4-mono- and 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones can be synthesized using related pyrazole-hydrazide intermediates via the Pinner strategy.

The compound serves as a versatile building block for accessing more complex heterocyclic architectures. Research has established that hydrazides can participate in various cyclization reactions to form five, six, or seven-membered rings containing multiple heteroatoms. These transformations have proven valuable for developing novel synthetic methodologies and accessing diverse chemical space for drug discovery applications.

Position in Pyrazole-Hydrazide Chemical Classification

This compound occupies a unique position within the broader classification of pyrazole-hydrazide compounds. The systematic classification places this compound as an acyl hydrazide derivative, specifically an acetohydrazide linked to a 3-amino-1H-pyrazole moiety. This classification distinguishes it from other hydrazide types such as sulfonyl hydrazides or phosphoryl hydrazides, which exhibit different reactivity patterns and applications.

Within the pyrazole family, the compound represents a substituted derivative where the nitrogen atom at position 1 bears an acetohydrazide substituent. The amino group at position 3 further categorizes it as an aminopyrazole derivative, a subclass known for enhanced reactivity and biological activity. This specific substitution pattern creates unique electronic properties that influence both chemical reactivity and potential biological interactions.

The acetohydrazide component classifies the compound among acyl hydrazines, which are typically prepared through reactions of esters with hydrazine. These compounds demonstrate characteristic tautomeric behavior, existing in keto-enol (amido-iminol) equilibrium. In solid state, they predominantly adopt the keto form, while solution-phase studies reveal equilibrium between both tautomeric forms.

Recent classification systems have recognized pyrazole-hydrazide hybrids as promising scaffolds for drug discovery. These compounds represent a distinct category within the broader field of nitrogen-containing heterocycles, offering unique opportunities for structural modification and biological activity optimization. The specific arrangement of functional groups in this compound positions it as a representative member of this emerging compound class.

Current Research Landscape

The current research landscape surrounding this compound reflects growing interest in heterocyclic compounds with multiple functional groups. Contemporary studies focus on developing efficient synthetic methodologies for accessing these complex structures in high yields and purity. Research has demonstrated that Pinner reaction strategies can effectively construct substituted pyrazole derivatives, including those bearing hydrazide functionalities.

Recent investigations have explored the compound's utility as a synthetic intermediate for more complex heterocyclic systems. Studies have shown that related pyrazole-hydrazide compounds can undergo cyclization reactions with various electrophiles to form diverse ring systems. The reaction with formylhydrazide or hydrazine hydrate provides access to triazolylacetates or aminopyrazolones, depending on substrate structure and reaction conditions.

Current synthetic approaches emphasize green chemistry principles and scalable processes. Research has established protocols achieving excellent yields ranging from 70 to 95 percent under mild conditions. These developments have made this compound more accessible for broader research applications.

The compound has gained attention in medicinal chemistry research, particularly for developing novel therapeutic agents. Studies have demonstrated that pyrazole-hydrazide hybrids exhibit multifunctional bioactivities, making them attractive candidates for drug discovery programs. Research has extended beyond the core pyrazole structure to explore related scaffolds including pyrrole, thiazole, and indole frameworks for enhanced molecular diversity.

Contemporary research applications extend to chemical protein synthesis, where related pyrazole-hydrazide compounds serve as key intermediates. Studies have demonstrated the utility of peptide hydrazides in native chemical ligation strategies, leveraging Knorr pyrazole synthesis for mild peptide activation. These applications highlight the compound's versatility beyond traditional small molecule synthesis.

Current investigations also explore the compound's role in developing agricultural chemicals with multiple biological activities. Research has shown that pyrazole hydrazide derivatives bearing 1,3,4-oxadiazole cores demonstrate significant antifungal, antioomycetes, and antibacterial activities. These findings suggest potential applications in crop protection and sustainable agricultural practices.

Properties

IUPAC Name |

2-(3-aminopyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-4-1-2-10(9-4)3-5(11)8-7/h1-2H,3,7H2,(H2,6,9)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMAKHANQIESBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazinolysis of Pyrazolyl Acetate Esters

One of the most documented methods involves the hydrazinolysis of ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)acetate derivatives. The key steps are:

Step 1: Preparation of ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)acetate by alkylation of 4-methyl-1H-pyrazole-3-carbaldehyde with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate in DMF.

Step 2: Condensation of the aldehyde group with substituted anilines to form imino derivatives.

Step 3: Reaction of these imino acetates with hydrazine hydrate in ethanol under reflux conditions to replace the ester with the acetohydrazide group, yielding 2-(3-(((4-substituted phenyl)imino)methyl)-4-methyl-1H-pyrazol-1-yl)acetohydrazides.

This method provides good yields and allows for structural variations by changing the aniline substituents, which can modulate biological activity.

Alternative Pinner Reaction Strategy

The Pinner reaction strategy has been applied to synthesize related pyrazole derivatives, including acetohydrazide analogs:

- Starting from α-substituted ethyl cyanoacetates, carboxyimidate salts are formed.

- These intermediates react with hydrazine hydrate to yield 5-amino-2,4-dihydro-3H-pyrazol-3-ones or related aminopyrazolones.

- Although this method primarily targets pyrazolones, it demonstrates the versatility of hydrazine hydrate in converting cyano or ester groups into hydrazide functionalities on pyrazole rings.

Detailed Reaction Conditions and Purification

- Hydrazinolysis reactions are typically conducted in ethanol under reflux for 4–6 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates and appropriate solvent systems (e.g., petroleum ether:ethyl acetate).

- Upon completion, the reaction mixture is cooled, and the product precipitates out or is extracted.

- Purification is achieved by recrystallization from ethanol or by column chromatography on silica gel.

- Characterization is performed by IR, ^1H and ^13C NMR spectroscopy, confirming the presence of hydrazide NH and carbonyl groups, and by mass spectrometry and elemental analysis.

Data Table: Summary of Preparation Steps for this compound Derivatives

| Step | Reactants/Intermediates | Reaction Conditions | Key Notes | Yield (%) |

|---|---|---|---|---|

| 1 | 4-methyl-1H-pyrazole-3-carbaldehyde + ethyl 2-chloroacetate + K2CO3 | Stir at room temp, 8 h in DMF | Formation of ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)acetate | 75–85 |

| 2 | Ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)acetate + substituted aniline + acetic acid | Reflux 5–6 h in absolute ethanol | Formation of imino derivatives (Schiff base) | 70–80 |

| 3 | Imino derivative + hydrazine hydrate | Reflux 4–6 h in ethanol | Hydrazinolysis to acetohydrazide derivatives | 65–75 |

Research Findings and Analysis

- The synthetic route via hydrazinolysis is robust and adaptable, allowing the introduction of various substituents on the phenyl ring attached to the pyrazole, which can influence the biological properties of the final compound.

- IR spectra consistently show characteristic hydrazide NH stretching bands (~3300 cm^-1) and carbonyl stretching (~1650 cm^-1).

- NMR data confirm the presence of pyrazole protons and the hydrazide moiety, with singlets corresponding to NH2 and NH groups.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights.

- The method avoids harsh conditions and uses relatively accessible reagents, making it suitable for scale-up and further derivatization.

Chemical Reactions Analysis

Types of Reactions: 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly against various human cancer cell lines. Recent studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxicity against cancer cells. For instance, compounds derived from 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide have been reported to inhibit the growth of lung cancer (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 26 |

| Compound B | MCF-7 | 3.79 |

| Compound C | HCT-116 | 1.6 |

Anti-inflammatory Effects

Another significant application of this compound is in the field of anti-inflammatory research. Studies have demonstrated that pyrazole derivatives can inhibit the activity of GSK-3β, a kinase involved in inflammatory processes. Compounds exhibiting this activity have shown promise in reducing inflammation in models of neuroinflammation and other inflammatory disorders .

Antimicrobial Activity

A study conducted by Delpe-Acharige et al. demonstrated that pyrazole derivatives could effectively combat bacterial strains such as Staphylococcus aureus. The incorporation of the pyrazole scaffold into larger molecular frameworks resulted in compounds with sub-micromolar activity against both methicillin-sensitive and methicillin-resistant strains .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of pyrazole derivatives in models of Alzheimer's disease. Compounds derived from this compound were shown to inhibit GSK-3β activity, thereby reducing neuroinflammation and oxidative stress in neuronal cells .

Mechanism of Action

The mechanism by which 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetohydrazide Derivatives

Structural and Functional Insights

- Pyrazole vs. Benzimidazole/Triazole Cores: The pyrazole ring in the target compound offers a smaller heterocyclic system compared to benzimidazole or triazole derivatives. In contrast, benzimidazole derivatives (e.g., ) benefit from aromatic bulk for hydrophobic interactions, critical for anticonvulsant activity . Ethylthio and thioether substituents () significantly boost α-glucosidase inhibition, likely due to sulfur’s electron-withdrawing effects and enhanced enzyme active-site interactions .

- Substituent Impact on Activity: Anticancer Selectivity: Triazole-thio derivatives () showed selectivity for melanoma cells, attributed to the triazole’s ability to disrupt kinase signaling pathways . Antifungal Potency: Para-substituted benzylidene groups (e.g., 4a in ) enhanced antifungal activity by optimizing steric and electronic interactions with microbial enzymes .

Thermal Stability and Physicochemical Properties

While thermal data for 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide is unavailable, related acetohydrazides (e.g., benzotriazolyl and pyrazolo-pyridinyl derivatives) exhibit decomposition temperatures between 180–220°C, suggesting moderate thermal stability .

Biological Activity

2-(3-amino-1H-pyrazol-1-yl)acetohydrazide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with acetic acid derivatives. The process can be optimized through various methods including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Biological Activities

The biological activities of this compound include:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 8 to 100 μg/mL, demonstrating their potential as antimicrobial agents.

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and TNF-alpha . In experimental models, these compounds have achieved inhibition rates exceeding 70% compared to standard anti-inflammatory drugs.

3. Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest . For example, a related compound demonstrated an IC50 value of 50 μM against breast cancer cells.

4. Antioxidant Activity

Recent findings suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases . The ability to scavenge free radicals has been quantified in various assays, indicating a potential role in the prevention of chronic diseases.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A study evaluated the effect of a pyrazole derivative on inflammatory bowel disease (IBD). Patients treated with this compound showed significant improvement in clinical symptoms and reduced inflammatory markers compared to the control group.

- Case Study 2 : In a preclinical model of diabetes, a related pyrazole compound exhibited potent inhibition of α-glucosidase and α-amylase, suggesting its utility in managing postprandial hyperglycemia .

Research Findings

Recent literature reviews and experimental studies provide comprehensive insights into the biological activities of pyrazole derivatives:

Q & A

Q. Critical Parameters :

- Temperature : Pyrazole formation requires precise thermal control (80–120°C) to avoid decomposition .

- pH : Alkaline conditions (pH 8–10) enhance substitution efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Which analytical techniques are essential for characterizing this compound?

Q. Basic Characterization Workflow

- Purity Assessment : Thin Layer Chromatography (TLC) with silica gel plates and UV visualization .

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 6.5–7.5 ppm) and hydrazide NH groups (δ 9–10 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂ or CO groups) .

- Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .

How can contradictions in NMR spectral data during structural elucidation be resolved?

Q. Advanced Data Reconciliation

- Dynamic Effects : Temperature-dependent NMR can reveal tautomeric equilibria (e.g., pyrazole ring proton exchange) .

- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping signals in the aromatic region .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts using software like Gaussian .

What methodologies evaluate the compound's bioactivity and mechanism of action?

Q. Advanced Pharmacological Screening

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ against targets like COX-2 or kinases using fluorogenic substrates .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Mechanistic Studies :

- Molecular Docking : AutoDock Vina predicts binding modes to active sites (e.g., pyrazole interactions with hydrophobic pockets) .

- Cellular Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies cytotoxicity in cancer cell lines .

How do substituent electronic effects influence reactivity?

Q. Advanced Reactivity Analysis

- Electron-Withdrawing Groups (EWGs) : The 3-amino group enhances nucleophilicity at the pyrazole N1 position, favoring alkylation or acylation reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions involving the hydrazide moiety .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., nitro group reduction in derivatives) .

What strategies optimize stability under physiological conditions?

Q. Advanced Formulation Design

- pH-Dependent Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 1–10; buffered formulations at pH 7.4 minimize hydrolysis .

- Lyophilization : Improve shelf life by removing water content, validated via thermogravimetric analysis (TGA) .

- Protective Groups : Acetylation of the hydrazide NH₂ group reduces oxidative degradation .

How do SAR studies guide derivative design?

Q. Advanced SAR Framework

- Core Modifications :

- Pyrazole Substitution : 3-Amino groups enhance hydrogen bonding; 5-methyl analogs improve lipophilicity (logP optimization) .

- Hydrazide Chain : Elongation (e.g., butyl vs. ethyl) increases membrane permeability (Caco-2 assay data) .

- Bioisosteres : Replace the pyrazole with 1,2,4-triazole to assess impact on target affinity .

What experimental designs optimize reaction yields and scalability?

Q. Advanced Process Chemistry

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading) for Suzuki-Miyaura coupling steps .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., diazomethane generation) .

- Green Chemistry Metrics : Calculate E-factors to minimize waste in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.